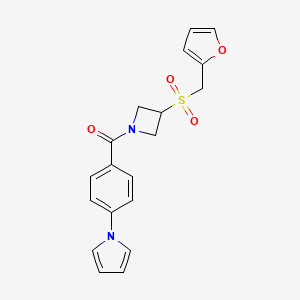

(4-(1H-pyrrol-1-yl)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Description

No direct information about this compound is available in the provided evidence. The structure suggests it is a hybrid molecule containing a pyrrole-substituted phenyl group, a sulfonylated azetidine ring, and a furan-methyl moiety.

Properties

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c22-19(15-5-7-16(8-6-15)20-9-1-2-10-20)21-12-18(13-21)26(23,24)14-17-4-3-11-25-17/h1-11,18H,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXNHJQJUWPQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)S(=O)(=O)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrole Ring: Starting from aniline derivatives, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving appropriate precursors.

Introduction of the Furan-2-ylmethyl Group: This step might involve a sulfonylation reaction using furan-2-ylmethyl sulfonyl chloride.

Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-pyrrol-1-yl)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms might include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor function in cells.

Signal Transduction Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

- describes a triazole-thioether ketone derivative (2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) with a sulfonylphenyl group and a triazole core.

Key Limitations in the Evidence:

- No structural analogs (e.g., azetidine sulfonates, pyrrole-phenyl hybrids) are referenced.

- No comparative data (e.g., solubility, binding affinity, thermal stability) are available.

- No pharmacological or toxicological studies are cited.

Critical Analysis of Evidence Relevance

The provided materials are insufficient to fulfill the query’s requirements. pertains to unrelated triazole derivatives, while discusses software tools for crystallography. Neither addresses the target compound or its structural/functional analogs.

Recommendations for Further Research

To address the query adequately, the following steps would be required:

Access specialized databases (e.g., SciFinder, Reaxys) to identify peer-reviewed studies on the compound.

Compare its structure to known azetidine sulfonates (e.g., kinase inhibitors like GSK-3β antagonists) or pyrrole-containing drugs (e.g., COX-2 inhibitors).

Analyze computational modeling or docking studies to predict binding modes or selectivity.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone , identified by its CAS number 1797317-43-1 , is a complex organic molecule with potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 370.4 g/mol . The structure includes multiple functional groups, notably a pyrrole ring, phenyl group, sulfonyl group, and an azetidine ring, which contribute to its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrole Ring : Achieved through Paal-Knorr synthesis starting from aniline derivatives.

- Attachment of the Phenyl Group : Introduced via Friedel-Crafts acylation.

- Synthesis of the Azetidine Ring : Formed through cyclization reactions.

- Introduction of the Furan-2-ylmethyl Group : Accomplished using sulfonylation reactions .

The biological activity of the compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, potentially influencing signal transduction pathways.

- Covalent Bonding : The azetidinone moiety may act as a reactive site for covalent bonding with proteins or nucleic acids .

Pharmacological Studies

Recent studies have evaluated the compound's biological effects using various assays:

- Cytotoxicity Assays : Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition in cell proliferation in MTT assays against human pancreatic and gastric cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth at certain concentrations .

Case Study 1: Anticancer Effects

In a study published in a peer-reviewed journal, this compound was tested for its ability to induce apoptosis in cancer cells. The results indicated a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited biofilm formation and reduced bacterial viability significantly compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.